Cas no 2228187-43-5 (3,4-dihydro-2H-pyran-5-yl sulfamate)

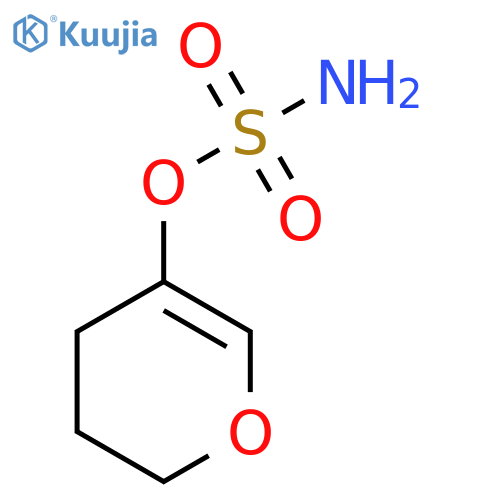

2228187-43-5 structure

商品名:3,4-dihydro-2H-pyran-5-yl sulfamate

3,4-dihydro-2H-pyran-5-yl sulfamate 化学的及び物理的性質

名前と識別子

-

- 3,4-dihydro-2H-pyran-5-yl sulfamate

- 2228187-43-5

- EN300-1991042

-

- インチ: 1S/C5H9NO4S/c6-11(7,8)10-5-2-1-3-9-4-5/h4H,1-3H2,(H2,6,7,8)

- InChIKey: OFWDFGNGXRZYNT-UHFFFAOYSA-N

- ほほえんだ: S(N)(=O)(=O)OC1=COCCC1

計算された属性

- せいみつぶんしりょう: 179.02522894g/mol

- どういたいしつりょう: 179.02522894g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 87Ų

3,4-dihydro-2H-pyran-5-yl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1991042-0.5g |

3,4-dihydro-2H-pyran-5-yl sulfamate |

2228187-43-5 | 0.5g |

$987.0 | 2023-09-16 | ||

| Enamine | EN300-1991042-1.0g |

3,4-dihydro-2H-pyran-5-yl sulfamate |

2228187-43-5 | 1g |

$1029.0 | 2023-05-23 | ||

| Enamine | EN300-1991042-0.05g |

3,4-dihydro-2H-pyran-5-yl sulfamate |

2228187-43-5 | 0.05g |

$864.0 | 2023-09-16 | ||

| Enamine | EN300-1991042-5g |

3,4-dihydro-2H-pyran-5-yl sulfamate |

2228187-43-5 | 5g |

$2981.0 | 2023-09-16 | ||

| Enamine | EN300-1991042-5.0g |

3,4-dihydro-2H-pyran-5-yl sulfamate |

2228187-43-5 | 5g |

$2981.0 | 2023-05-23 | ||

| Enamine | EN300-1991042-0.1g |

3,4-dihydro-2H-pyran-5-yl sulfamate |

2228187-43-5 | 0.1g |

$904.0 | 2023-09-16 | ||

| Enamine | EN300-1991042-0.25g |

3,4-dihydro-2H-pyran-5-yl sulfamate |

2228187-43-5 | 0.25g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-1991042-2.5g |

3,4-dihydro-2H-pyran-5-yl sulfamate |

2228187-43-5 | 2.5g |

$2014.0 | 2023-09-16 | ||

| Enamine | EN300-1991042-10g |

3,4-dihydro-2H-pyran-5-yl sulfamate |

2228187-43-5 | 10g |

$4421.0 | 2023-09-16 | ||

| Enamine | EN300-1991042-10.0g |

3,4-dihydro-2H-pyran-5-yl sulfamate |

2228187-43-5 | 10g |

$4421.0 | 2023-05-23 |

3,4-dihydro-2H-pyran-5-yl sulfamate 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

2228187-43-5 (3,4-dihydro-2H-pyran-5-yl sulfamate) 関連製品

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 4770-00-7(3-cyano-4-nitroindole)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬